(4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate
Description
(4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate is a hydrazine derivative paired with a trifluoroacetate counterion. Structurally, it consists of a 4-fluorobenzyl group attached to a hydrazine moiety, stabilized by the trifluoroacetate anion (CF₃COO⁻). This compound is typically synthesized via acid-mediated deprotection reactions. For example, the cleavage of Boc-protected intermediates using trifluoroacetic acid (TFA) yields hydrazine·TFA salts, as demonstrated in the synthesis of related compounds .
The trifluoroacetate group enhances solubility in polar organic solvents and stabilizes the ionic form, making it a preferred counterion in synthetic intermediates. The 4-fluorobenzyl group contributes to lipophilicity, which is advantageous in pharmaceutical applications such as drug delivery or bioactive molecule design .
Properties
Molecular Formula |
C9H10F4N2O2 |
|---|---|
Molecular Weight |
254.18 g/mol |
IUPAC Name |
(4-fluorophenyl)methylhydrazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9FN2.C2HF3O2/c8-7-3-1-6(2-4-7)5-10-9;3-2(4,5)1(6)7/h1-4,10H,5,9H2;(H,6,7) |
InChI Key |
KKWYMQLGYHNXEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNN)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate typically involves the reaction of (4-Fluorobenzyl)hydrazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure high purity and yield. The process involves the following steps:
Fluoroacetylation: The starting material, (4-Fluorobenzyl)hydrazine, is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are employed to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research has indicated that hydrazine derivatives exhibit significant antimicrobial properties. For instance, studies on various hydrazides have shown promising results against Mycobacterium tuberculosis, with modifications to the hydrazide structure enhancing efficacy and reducing cytotoxicity . The introduction of fluorine atoms in the benzyl group may further improve the lipophilicity and biological activity of these compounds.
Neurodegenerative Diseases : The compound is being investigated for its potential use in treating neurodegenerative diseases. Specifically, it has been linked to the development of CNS-penetrant stimulators for soluble guanylate cyclase (sGC), which are crucial in neuroprotection and cognitive function . The synthesis of related compounds has shown that trifluoroacetylation can enhance the pharmacological profile of these agents.
Synthetic Methodologies
Fluorobenzoylation Techniques : The synthesis of (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate is often approached through solid-phase synthesis techniques. These methods allow for the selective introduction of fluorinated groups onto polyamines and other substrates, facilitating the development of new radiolabeled compounds for positron emission tomography (PET) imaging . The ability to automate the radiosynthesis process enhances the efficiency and reproducibility of producing fluorinated compounds.
Acylation Reactions : The trifluoroacetate moiety serves as a versatile acylating agent in various organic transformations. It has been utilized in peptide synthesis and as a coupling agent for oligomers, showcasing its utility in creating complex biomolecules . This acylation capability is crucial for developing new therapeutic agents and understanding their mechanisms of action.
Biological Studies
Inhibition Studies : Compounds similar to (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate have been evaluated for their ability to inhibit specific biosynthetic pathways in microorganisms. For example, studies have demonstrated that certain hydrazides can disrupt tryptophan biosynthesis in bacteria, indicating their potential as lead compounds in drug discovery against resistant strains .
Toxicity Assessments : The environmental impact and toxicity of trifluoroacetate derivatives have also been studied. Research indicates that while some trifluoroacetates may accumulate in aquatic organisms, they do not significantly affect physiological responses at low concentrations . This aspect is vital for evaluating the safety profiles of new compounds derived from (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate.
Data Tables
Mechanism of Action
The mechanism of action of (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The fluorinated nature of the compound enhances its binding affinity and specificity. The pathways involved include inhibition of specific enzymes and modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Hydrazine Trifluoroacetate Salts
- Example : Hydrazine·TFA salts derived from urethane deprotection (e.g., (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methyl 2,2,2-trifluoroacetate).
- Comparison :
- Synthesis : Formed via TFA-mediated cleavage of Boc-protected precursors, similar to (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate .
- Stability : Resistant to strong acids (e.g., 30% HF, 2N HCl) and bases (e.g., 6N NaOH) but labile under TFA conditions .
- Applications : Used as intermediates in peptide and heterocyclic chemistry .
Trifluoroacetate Esters
- Example : Phenyl trifluoroacetate (CAS 500-73-2).
- Comparison :
Piperazinium Trifluoroacetate Derivatives
- Example : 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate.
- Comparison :
Comparative Data Table
Reactivity and Stability Insights
- Acid/Base Resistance : Hydrazine TFA salts exhibit remarkable stability under harsh acidic/basic conditions, unlike trifluoroacetate esters, which hydrolyze readily in basic media .
- Thermal Stability : Trifluoroacetate esters (e.g., phenyl trifluoroacetate) have low boiling points (~146°C), whereas ionic derivatives like (4-Fluorobenzyl)hydrazine TFA salt decompose at higher temperatures due to ionic interactions .
- Biological Relevance: The 4-fluorobenzyl group in hydrazine salts enhances membrane permeability compared to non-fluorinated analogues, a critical factor in drug design .
Biological Activity
(4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and the implications of its use in various therapeutic contexts.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and weight:
- Molecular Formula : C10H12F3N2O2
- Molecular Weight : 250.22 g/mol
The structure comprises a hydrazine functional group attached to a 4-fluorobenzyl moiety, with a trifluoroacetate group that enhances its reactivity and stability.
Pharmacological Properties
Preliminary research indicates that hydrazine derivatives, including (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate, may exhibit a range of pharmacological properties. These include:
- Antitumor Activity : Compounds with similar structures have demonstrated significant antitumor effects against various cancer cell lines.
- Antiviral Activity : Some derivatives have shown efficacy against viral infections such as Herpes simplex and Polio viruses.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission.
Case Studies
- Antitumor Efficacy : In vitro studies have shown that related hydrazine derivatives exhibit cytotoxic effects against human colon cancer cell lines. For instance, a derivative demonstrated IC50 values comparable to established chemotherapeutics like Doxorubicin .
- Antiviral Potential : A study highlighted the antiviral properties of hydrazine compounds against Herpes simplex virus type I, suggesting that modifications in the structure can enhance antiviral activity .
- Neuroprotective Effects : Research indicates that certain hydrazine derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
Synthesis
The synthesis of (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate typically involves several steps:
- Formation of the hydrazine moiety through condensation reactions.
- Introduction of the trifluoroacetate group via acylation methods.
- Purification through chromatographic techniques to obtain high-purity compounds suitable for biological testing.
Interaction Studies
Understanding how (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate interacts with biological systems is crucial for elucidating its mechanisms of action. Interaction studies often focus on:
- Binding affinities to target enzymes.
- Effects on cellular signaling pathways.
- Toxicological profiles in various cell types.
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
